molecular formula C10H14 B6189298 6-ethynylspiro[2.5]octane CAS No. 2648961-85-5

6-ethynylspiro[2.5]octane

Cat. No.: B6189298
CAS No.: 2648961-85-5
M. Wt: 134.2
InChI Key:
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Description

6-Ethynylspiro[2.5]octane is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by a spirocyclic framework, which contributes to its distinct three-dimensional structure and properties.

Preparation Methods

The synthesis of 6-ethynylspiro[2.5]octane typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step often involves a cyclization reaction to form the spirocyclic structure.

    Introduction of the ethynyl group: The ethynyl group is introduced through a reaction such as Sonogashira coupling, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial production methods for 6-ethynylspiro[2

Chemical Reactions Analysis

6-Ethynylspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and inert atmospheres for coupling reactions, as well as strong oxidizing or reducing agents for redox reactions.

Scientific Research Applications

6-Ethynylspiro[2.5]octane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Researchers are investigating the biological activities of this compound and its derivatives, including their potential as enzyme inhibitors or modulators of biological pathways.

    Medicine: The unique structure of this compound makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: Although industrial applications are limited, the compound’s unique properties make it of interest for specialized chemical processes and materials science.

Mechanism of Action

The mechanism by which 6-ethynylspiro[2.5]octane exerts its effects is not fully understood. its unique spirocyclic structure is believed to interact with specific molecular targets, potentially modulating biological pathways. The ethynyl group may also play a role in the compound’s reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

6-Ethynylspiro[2.5]octane can be compared to other spirocyclic compounds, such as spiro[2.4]heptane and spiro[3.5]nonane. These compounds share the spirocyclic core but differ in the size and nature of the rings attached to the spiro center. The presence of the ethynyl group in 6-ethynylspiro[2

Similar compounds include:

  • Spiro[2.4]heptane
  • Spiro[3.5]nonane
  • Spiro[2.5]octane derivatives with different substituents

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-ethynylspiro[2.5]octane can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "1,5-hexadiene", "2-bromo-2-methylpropane", "sodium hydride", "acetylene", "tetrahydrofuran", "diethyl ether", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "brine", "anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: 1,5-hexadiene is reacted with 2-bromo-2-methylpropane in the presence of sodium hydride to form 6-bromo-1,5-hexadiene.", "Step 2: 6-bromo-1,5-hexadiene is reacted with acetylene in the presence of a palladium catalyst to form 6-ethynyl-1,5-hexadiene.", "Step 3: 6-ethynyl-1,5-hexadiene is cyclized using a Lewis acid catalyst to form 6-ethynylspiro[2.5]octane.", "Step 4: The crude product is purified by column chromatography using a mixture of tetrahydrofuran and diethyl ether as the eluent.", "Step 5: The purified product is dried over anhydrous magnesium sulfate and stored under an inert atmosphere." ] }

CAS No.

2648961-85-5

Molecular Formula

C10H14

Molecular Weight

134.2

Purity

95

Origin of Product

United States

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